N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole synthesis involves various methods. One of the methods includes starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms, three carbon atoms, and two double bonds .Chemical Reactions Analysis
Imidazole undergoes various chemical reactions. For instance, a multicomponent protocol enables the synthesis of highly substituted imidazole derivatives in excellent yield from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For imidazole, it is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Activity
Compounds related to N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride have shown promise as anticancer agents. A study synthesized various derivatives and found significant anticancer activity in vitro, with one compound emerging as a lead due to its notable growth inhibition activity (Rashid, Husain, & Mishra, 2012). Another research explored the synthesis of benzimidazole–thiazole derivatives, which demonstrated promising anticancer activity against multiple cancer cell lines (Nofal et al., 2014).
Catalytic Activity
Ruthenium(II) complexes featuring picolyl-functionalized N-heterocyclic carbenes, which are structurally related to the given compound, have been studied for their catalytic activity in transfer hydrogenation and N-alkylation reactions. These complexes demonstrated efficient and versatile catalytic properties (Fernández, Puerta, & Valerga, 2012).
Pharmaceutical Research
In pharmaceutical research, related compounds have been investigated for their potential as antihypertensive agents, acting as alpha-2-imidazoline receptor agonists. One study focused on molecular docking and experimental techniques to analyze the structure and activity of a similar compound (Aayisha et al., 2019).
Antimicrobial and Antifungal Properties
Imidazole derivatives, closely related to the compound , have been studied for their antimicrobial and antifungal properties. For instance, a study synthesized N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide derivatives, which displayed potent anti-Candida activity, outperforming traditional antifungal agents (Silvestri et al., 2004). Another research developed N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, showing significant antifungal activities (Setzu et al., 2002).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions in the research of imidazole derivatives could be focused on the development of new drugs with these activities.
properties
IUPAC Name |
N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-7(2)11-6-10-12-8(3)9(4)13(10)5;;/h7,11H,6H2,1-5H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLHKVPNNYQVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CNC(C)C)C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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